2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Catalog No.
S3178119
CAS No.
1235317-37-9
M.F
C13H12F3N3O2
M. Wt
299.253
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)...

CAS Number

1235317-37-9

Product Name

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

IUPAC Name

2-pyrazol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.253

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-4-2-10(3-5-11)8-17-12(20)9-19-7-1-6-18-19/h1-7H,8-9H2,(H,17,20)

InChI Key

NSYDQXZEMKNNBH-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC(=O)NCC2=CC=C(C=C2)OC(F)(F)F

solubility

not available

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a synthetic compound featuring a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound's structure is characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, along with an acetamide functional group. This combination of structural features contributes to its potential biological activities and applications in medicinal chemistry.

There is no current information available on the mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide in biological systems or its interaction with other compounds [].

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats when handling unknown compounds.
  • Working in a well-ventilated fume hood to avoid inhalation of any vapors or dusts.
  • Consulting safety data sheets (SDS) for similar compounds if available.

Structure and Properties:

  • Pyrazole ring: Pyrazoles are five-membered heterocyclic rings with two nitrogen atoms. They are known for their aromatic properties and ability to form hydrogen bonds [].
  • Trifluoromethoxy group (OCF3): This group can influence the molecule's interaction with biological systems and its overall stability [].
  • Acetamide group: This functional group is commonly found in pharmaceuticals and can participate in hydrogen bonding [].

Potential Research Applications:

Due to the presence of these functional groups, 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide could be a candidate molecule for further investigation in various scientific research fields. Here are some potential areas:

  • Medicinal Chemistry: The molecule's structure might be suitable for development into new drugs. Pyrazole derivatives have been explored for their potential anti-cancer, anti-inflammatory, and analgesic properties [, ]. Further research would be needed to determine if this specific molecule possesses any beneficial biological activity.
  • Material Science: The molecule's structure could be of interest for designing new materials with specific properties. For instance, the trifluoromethoxy group can influence material properties like solubility and stability.

The chemical reactivity of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can be attributed to its functional groups:

  • Acetamide Group: This group can undergo hydrolysis to yield acetic acid and the corresponding amine, especially under acidic or basic conditions.
  • Pyrazole Ring: The pyrazole moiety may participate in electrophilic substitution reactions due to its electron-rich nature, allowing for functionalization at the 3 or 4 positions of the ring.
  • Trifluoromethoxy Group: This group can act as a leaving group in nucleophilic substitution reactions, enhancing the compound's reactivity towards nucleophiles.

Research indicates that compounds containing pyrazole and trifluoromethoxy groups exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties: Similar compounds have been explored for their potential to reduce inflammation.
  • Anticancer Activity: Pyrazole derivatives are being investigated for their ability to inhibit cancer cell proliferation.

The specific biological activity of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide remains to be fully elucidated, warranting further pharmacological studies.

The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can involve several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds.
  • Introduction of the Trifluoromethoxy Group: This may involve using trifluoromethylating agents such as trifluoromethyl iodide in the presence of bases.
  • Acetamide Formation: The final step typically involves acylation of the amine derived from the pyrazole with acetic anhydride or acetyl chloride.

These steps may require optimization depending on the desired yield and purity of the final product.

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting inflammation or microbial infections.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.
  • Material Science: Exploration as a precursor for creating novel materials with specific electronic properties.

Interaction studies involving 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide could focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with various biological targets, which is crucial for predicting its pharmacokinetics and efficacy.
  • Enzyme Inhibition Studies: Evaluating its role as an inhibitor in enzymatic pathways relevant to disease processes.

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazolePyrazole ring with methyl and trifluoromethyl groupsFocused on anti-inflammatory properties
N-benzyl-2-(3-fluorophenoxy)-N-(1H-pyrazol-5-ylmethyl)acetamideIncorporates fluorophenoxy and pyrazoleExplored for anticancer activity
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamideContains benzenesulfonamide moietyTargeting inflammation-related disorders

The uniqueness of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide lies in its specific combination of functional groups that may impart distinct biological activities not fully explored in similar compounds. Further research could unveil novel therapeutic applications based on these unique characteristics.

XLogP3

2.4

Dates

Last modified: 08-18-2023

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